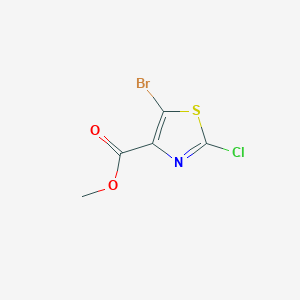

Methyl 5-bromo-2-chlorothiazole-4-carboxylate

Description

Methyl 5-bromo-2-chlorothiazole-4-carboxylate (CAS 1784255-01-1) is a heterocyclic compound featuring a thiazole ring substituted with bromine at position 5, chlorine at position 2, and a methyl ester group at position 3. Its molecular formula is C₅H₃BrClNO₂S, with a molecular weight of 256.51 g/mol . The compound is stored under inert atmospheres at 2–8°C due to its sensitivity to environmental degradation . As a medical intermediate, it is pivotal in pharmaceutical synthesis, particularly in constructing bioactive molecules via cross-coupling reactions .

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKCFDYLURBGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Thiazole Derivatives

- Starting from a pre-formed thiazole ring bearing a methyl ester at the 4-position, bromination is achieved at the 5-position using electrophilic brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

- The reaction typically occurs in inert solvents like acetic acid or dichloromethane under controlled temperatures to prevent over-bromination or side reactions.

- Reagents: Bromine or NBS

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature to slightly elevated (around 25-50°C)

- Time: Several hours, monitored by TLC or HPLC

- Straightforward and suitable for scale-up

- High regioselectivity at the 5-position due to electronic effects of the heterocycle

- Potential for over-bromination

- Requires careful control of reaction conditions

Bromination via Oxidative Halogenation

- Utilizes oxidative halogenation techniques where a halogen source (e.g., bromine or NBS) reacts with the heterocycle under oxidative conditions.

- Often involves catalysts or oxidizing agents such as hydrogen peroxide or peracids to facilitate selective bromination.

- Reagents: Bromine or NBS, hydrogen peroxide

- Solvent: Acetic acid or similar polar solvents

- Temperature: Ambient or slightly elevated

- Reaction Time: 1-3 hours

- Studies indicate that oxidative conditions improve selectivity and reduce side reactions, leading to higher yields of the desired brominated product.

Synthesis from 2-Halogenated Thiazole Precursors

- Synthesis begins with 2-halogenated thiazoles, such as 2-chlorothiazole-4-carboxylate.

- Bromination at the 5-position is achieved through electrophilic substitution, often using bromine or NBS under mild conditions.

- Reagents: Bromine or NBS

- Solvent: Acetic acid or dichloromethane

- Temperature: 0°C to room temperature

- Duration: 2-4 hours

- Bromination efficiency is enhanced when the heterocycle is pre-functionalized with electron-withdrawing groups, which activate the 5-position.

Industrial-Scale Synthesis via One-Pot Methods

- Recent patents describe one-step, continuous-flow processes combining heterocycle formation and halogenation.

- For example, the synthesis involves initial formation of the thiazole ring via Hantzsch synthesis, followed by in situ bromination using NBS or Br₂.

- Reagents: Brominating agents in excess

- Equipment: Continuous flow reactors

- Advantages: Increased yield (>99%), reduced waste, and improved safety

- Industrial methods optimize reagent ratios, temperature, and reaction time, leading to high purity products with minimal by-products.

Functionalization via Post-Synthesis Esterification

In some cases, the thiazole core is first synthesized with appropriate halogenation, followed by esterification to introduce the methyl ester group at the 4-position.

Data Table Summarizing Preparation Methods

Notes on Research Findings:

- Selectivity and Yield: Bromination at the 5-position is facilitated by the heterocycle's electronic structure, with electron-withdrawing groups like the ester enhancing regioselectivity.

- Reaction Optimization: Use of controlled temperatures, inert atmospheres, and excess halogen source improves yields and minimizes side products.

- Industrial Relevance: Continuous flow methods significantly improve safety, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-bromo-2-chlorothiazole-4-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and other diseases. The compound's thiazole moiety is particularly valuable in drug design due to its biological activity.

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial activity. For instance, studies have shown that modifications to the thiazole ring can lead to compounds with enhanced activity against resistant bacterial strains .

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals such as fungicides and herbicides. These formulations help protect crops from pests and diseases, thereby improving agricultural yield.

Case Study: Fungicidal Activity

A study highlighted the effectiveness of thiazole derivatives in combating fungal pathogens affecting crops. The incorporation of this compound into these formulations has been shown to enhance their protective capabilities .

Material Science

This compound is also explored in material science for developing novel materials, including polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors.

Research Insights

Investigations into the use of thiazole derivatives in creating advanced materials have revealed their potential for applications requiring high thermal stability and resistance to degradation .

Biochemical Research

This compound is utilized in biochemical research to study enzyme inhibition and metabolic pathways. Understanding these interactions is crucial for identifying potential therapeutic targets.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate (CAS 1125409-85-9)

- Structural Differences : Replaces the methyl ester with an ethyl group, altering lipophilicity and solubility.

- Molecular Formula: C₆H₅BrClNO₂S (estimated molecular weight: ~270.57 g/mol).

- Applications : Like its methyl counterpart, it serves as a medical intermediate but may exhibit slower hydrolysis rates due to the bulkier ester group .

Methyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS 1053655-63-2)

- Positional Isomerism : Bromine and chlorine substituents are swapped (Br at position 2, Cl at position 5).

- Molecular Formula: C₅H₃BrClNO₂S (identical to the target compound).

- Reactivity : Altered electronic effects due to substituent positions may influence regioselectivity in further reactions (e.g., Suzuki couplings) .

Other Methyl Thiazole Carboxylates

Examples from Combi-Blocks () include:

- Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 81569-51-9): Substitutes position 4 with a methyl group, introducing steric hindrance.

- Methyl 2-bromo-5-isopropylthiazole-4-carboxylate (CAS 81569-28-0): Bulky isopropyl group at position 5 reduces reactivity at that site.

- General Trends : Larger substituents (e.g., ethyl, isopropyl) decrease solubility but increase thermal stability .

Comparative Data Table

Key Findings and Implications

Substituent Positions : Bromine at position 5 (vs. 2) enhances electrophilic aromatic substitution at position 4, while chlorine at position 2 stabilizes the ring electronically .

Ester Groups : Methyl esters offer higher reactivity in hydrolysis compared to ethyl esters, making them preferable in labile synthetic environments .

Steric Effects : Bulky groups (e.g., isopropyl) hinder nucleophilic attacks but improve thermal stability, as seen in Combi-Blocks derivatives .

Applications : All compounds are utilized as medical intermediates, but their structural nuances dictate specificity in drug development pipelines .

Biological Activity

Methyl 5-bromo-2-chlorothiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with bromine and chlorine substituents, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 237.52 g/mol. The presence of the carboxylate functional group at the 4-position enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound can inhibit various enzymes or receptors, leading to significant biological effects. The halogen substituents (bromine and chlorine) may enhance binding affinity to these targets, facilitating its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell walls or interfere with essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G0/G1 phase.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound on PC-3 and MCF-7 cells, the following results were observed:

| Cell Line | IC50 (µg/mL) at 24 hours | IC50 (µg/mL) at 48 hours | IC50 (µg/mL) at 72 hours |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| MCF-7 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These findings indicate a dose-dependent decrease in cell viability, suggesting that this compound may serve as a promising lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

This compound can be compared to other thiazole derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl thiazole-4-carboxylate | Thiazole ring with carboxylate | Lacks bromine substitution |

| Ethyl 5-bromo-2-chlorothiazole-4-carboxylate | Similar structure but with an ethyl ester group | Different ester group affecting solubility |

| Methyl 5-bromo-2-methylthiazole-4-carboxylate | Contains methyl group at the second position | Potentially different biological activity profile |

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation of thioamide precursors with α-halo carbonyl compounds. A general procedure involves:

- Reacting 2-chlorothiazole-4-carboxylic acid with brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous DMF .

- Esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .

Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of brominating agents to minimize di-brominated byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, chlorine at C2) and ester group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 294.89 for C₆H₅BrClNO₂S).

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-III for visualization .

Q. What are common impurities in the synthesis of this compound, and how can they be resolved?

Frequent impurities include:

- Di-brominated derivatives : Arise from excess brominating agents. Mitigate via stepwise addition and low-temperature reactions.

- Ester hydrolysis products : Avoid moisture during synthesis; use molecular sieves in esterification .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the thiazole ring : Resolve using SHELXL’s rigid-bond restraint (DELU) and anisotropic displacement parameter (ADP) constraints .

- Weak diffraction due to heavy atoms (Br/Cl) : Collect high-resolution data (≤0.8 Å) and apply absorption corrections (SADABS).

- Twinned crystals : Use the TwinRotMat routine in SHELXL to model twinning fractions .

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.

- Calculate activation energies for Suzuki-Miyaura coupling (Br→C-X bond dissociation energy ≈ 70–80 kcal/mol).

- Compare with analogous compounds (e.g., Ethyl 2-bromothiazole-4-carboxylate) to assess electronic effects .

Q. What are the implications of halogen bonding in the solid-state packing of this compound?

Halogen bonds (Cl/Br···S/O interactions) influence crystal packing:

Q. How does substitution at the C5 position affect the compound’s electronic properties?

Comparative studies with analogs (e.g., 5-fluoro or 5-methyl derivatives) reveal:

- Bromine’s electron-withdrawing effect : Reduces electron density at C4 (carboxylate), confirmed via ¹³C NMR chemical shifts (δ ≈ 165 ppm for C=O).

- Impact on reactivity : Bromine enhances oxidative addition in Pd-catalyzed reactions vs. chlorine. Validate via cyclic voltammetry (oxidative peaks at +1.2–1.5 V) .

Methodological Considerations

- Spectral Data Interpretation : Use MestReNova for NMR deconvolution in complex mixtures.

- Crystallography Workflow : Data collection → SHELXD (structure solution) → SHELXL (refinement) → ORTEP-3 (visualization) .

- Reactivity Screening : Employ high-throughput robotic platforms for optimizing coupling reactions (Pd(OAc)₂/XPhos catalyst systems).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.